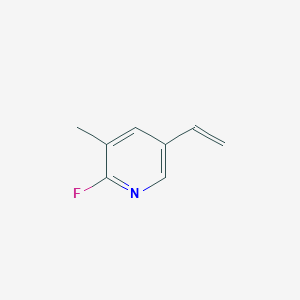

5-Ethenyl-2-fluoro-3-methylpyridine

Description

Properties

Molecular Formula |

C8H8FN |

|---|---|

Molecular Weight |

137.15 g/mol |

IUPAC Name |

5-ethenyl-2-fluoro-3-methylpyridine |

InChI |

InChI=1S/C8H8FN/c1-3-7-4-6(2)8(9)10-5-7/h3-5H,1H2,2H3 |

InChI Key |

MCGILHLYGJUDHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1F)C=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Ethenyl 2 Fluoro 3 Methylpyridine and Its Precursors

De Novo Pyridine (B92270) Ring Synthesis Approaches

Constructing the pyridine core from the ground up provides a powerful strategy for installing the desired substituents in specific positions from the outset. Several modern synthetic methodologies are particularly well-suited for this purpose. researchgate.netillinois.edu

Hantzsch-type Cyclizations and Modern Adaptations

First reported in 1881 by Arthur Hantzsch, the classic Hantzsch synthesis is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgresearchgate.net The initial product is a 1,4-dihydropyridine (B1200194) (DHP), which can then be oxidized to the corresponding pyridine. wikipedia.orgacs.org The driving force for this aromatization step is the formation of the stable aromatic pyridine ring. wikipedia.org

Modern adaptations of the Hantzsch synthesis have focused on improving reaction conditions, expanding the substrate scope, and developing milder oxidation methods. wikipedia.orgorganic-chemistry.org For the synthesis of a precursor to 5-ethenyl-2-fluoro-3-methylpyridine, one could envision using acrolein (to introduce the ethenyl group at the 4-position of the DHP, which becomes the 5-position of the final pyridine after re-numbering), methyl acetoacetate (B1235776) (as one of the β-dicarbonyl components to provide the 3-methyl group), another β-ketoester, and a nitrogen source. Subsequent oxidation, perhaps using mild reagents like manganese dioxide or under microwave-assisted conditions, would yield the pyridine core. wikipedia.orgnih.gov Research has also explored domino reactions that combine the cyclization and aromatization steps into a single pot, often using bifunctional catalysts. organic-chemistry.org

Transition Metal-Catalyzed Cycloaddition Reactions (e.g., [2+2+2], Aza-Diels-Alder)

Transition metal-catalyzed cycloaddition reactions represent a highly efficient and atom-economical approach to constructing substituted pyridines. magtech.com.cnnih.gov

The [2+2+2] cycloaddition of two alkyne molecules and a nitrile is a powerful tool for the de novo synthesis of pyridines. magtech.com.cnresearchgate.net This reaction can form multiple bonds in a single step, rapidly building molecular complexity. nih.gov Various transition metals, including cobalt, rhodium, ruthenium, and iron, can catalyze this transformation. magtech.com.cnrsc.org To construct a precursor for this compound, this strategy would involve the cycloaddition of a nitrile with two different alkynes, such as propyne (B1212725) (to install the methyl group) and but-1-en-3-yne (to install the ethenyl group). A significant challenge in this approach is controlling the regioselectivity to achieve the desired 2,3,5-substitution pattern. illinois.edu The choice of metal catalyst and ligands is crucial for directing the assembly of the fragments. nih.gov

| Catalyst System | Reactants | Product Type | Key Features |

| Cobalt (Co) Complexes | Alkynes, Nitrile | Substituted Pyridines | One of the earliest and most common catalysts. |

| Rhodium (Rh) Complexes | Alkynes, Nitrile | Chiral/Achiral Pyridines | Highly efficient, can be used for asymmetric synthesis with chiral ligands. rsc.org |

| Iron (Fe) Complexes | Diynes, Nitrile | Fused/Substituted Pyridines | Inexpensive, air-stable pre-catalysts are available. rsc.org |

| Ruthenium (Ru) Complexes | Alkynes, Nitrile | Substituted Pyridines | Offers alternative reactivity and selectivity profiles. magtech.com.cn |

The Aza-Diels-Alder reaction is another key cycloaddition strategy, typically involving the reaction of a 1-azadiene (a diene containing a nitrogen atom at the 1-position) with a dienophile, such as an alkyne. rsc.orgrsc.org This [4+2] cycloaddition assembles the six-membered ring, and subsequent elimination or oxidation steps yield the aromatic pyridine. rsc.orgacs.org An inverse-electron-demand Aza-Diels-Alder reaction, where an electron-poor diene reacts with an electron-rich dienophile, is also a common variant for constructing pyridazine (B1198779) and pyridine systems. organic-chemistry.org The synthesis of complex pyridines is possible, although the reaction often yields dihydropyridine intermediates that require a separate aromatization step. acs.org

[5+1] Annulation Strategies for Pyridine Ring Formation

[5+1] annulation strategies are an emerging class of reactions for pyridine synthesis. These methods involve reacting a five-atom building block with a one-atom synthon. For instance, a transition-metal-free, regioselective synthesis of polysubstituted pyridines has been developed using a one-pot Michael addition/[5+1] annulation/dehydrofluorinative aromatization sequence. organic-chemistry.org Another example reports the use of N-tosyl vinylaziridines reacting with difluoroalkyl halides, which act as a C1 source, in a visible-light photoredox-catalyzed formal [5+1] cycloaddition to produce pyridines. organic-chemistry.org Recently, DMF has been reported as a C1 source in [5+1] annulation reactions to form various heterocycles, including triazines, demonstrating the potential of this strategy. lookchem.com

Regioselective Control in Pyridine Ring Construction

Achieving regioselectivity is a central challenge in many de novo pyridine syntheses, especially when multiple, non-symmetrical components are used. nih.govchemrxiv.org The final substitution pattern is dictated by the specific reaction mechanism and the electronic and steric properties of the starting materials.

In transition metal-catalyzed [2+2+2] cycloadditions, regiocontrol is often governed by the catalyst and ligand system, which can direct the order of substrate insertion into the metallacycle intermediate. nih.gov In other multicomponent reactions, the sequence of bond formation determines the final arrangement of substituents. For example, blocking groups can be temporarily installed on a pyridine ring to direct functionalization to a specific position, after which the blocking group is removed. chemrxiv.orgnih.gov Furthermore, the use of transient intermediates like 3,4-pyridynes, where regioselectivity is controlled by strategically placed directing groups, offers a powerful method for accessing highly substituted pyridines that are otherwise difficult to obtain. nih.gov

Targeted Fluorination Strategies

Introducing a fluorine atom onto a pre-formed pyridine ring is a common and critical step in the synthesis of many pharmaceutical compounds. The electronic nature of the pyridine ring and the directing effects of existing substituents heavily influence the outcome of fluorination reactions.

Electrophilic Fluorination Methods for Pyridine Derivatives

Electrophilic fluorination involves the use of an "F+" source to replace a hydrogen atom on the aromatic ring. prepchem.com One of the most widely used and effective reagents for this purpose is Selectfluor, which is an N-F type reagent. mdpi.comwikipedia.org It is an air- and water-tolerant salt, making it a convenient choice for many applications. wikipedia.org

The fluorination of pyridine derivatives with electrophilic reagents like Selectfluor is highly dependent on the electronic properties of the ring. The pyridine nitrogen is deactivating, making the ring less susceptible to electrophilic attack than benzene (B151609). However, existing substituents play a crucial directing role. For a precursor like 3-methyl-5-ethenylpyridine, the methyl and ethenyl groups are ortho-, para-directing. The fluorination would be expected to occur at positions ortho or para to these activating groups. The C2 position is activated by both the C3-methyl and C5-ethenyl groups, making it a likely site for electrophilic fluorination.

Recent studies have shown that the reaction conditions can be tuned to achieve high regioselectivity. For instance, the fluorination of 1,2-dihydropyridines with Selectfluor can lead to fluorinated dihydropyridines, which can then be converted to the corresponding fluorinated pyridines under mild conditions. mdpi.com Another strategy involves the conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts, which then serve as excellent precursors for regioselective fluorination at the C2 position. acs.orgnih.gov This metal-free method is compatible with a wide range of functional groups. acs.org

| Fluorinating Agent | Type | Key Characteristics | Typical Application |

| Selectfluor (F-TEDA-BF₄) | Electrophilic (N-F) | Air and water tolerant salt; versatile. wikipedia.org | Direct fluorination of electron-rich aromatic and heterocyclic rings. mdpi.comacs.org |

| Perchloryl fluoride (B91410) (FClO₃) | Electrophilic | Gaseous reagent; requires careful handling. | Fluorination of enol ethers and other activated substrates. researchgate.net |

| Xenon difluoride (XeF₂) | Electrophilic | Crystalline solid; powerful fluorinating agent. | Direct ring fluorination of aryl compounds. researchgate.net |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic (N-F) | Crystalline solid; alternative to Selectfluor. | Fluorination of various nucleophiles, including heterocycles. mdpi.com |

Nucleophilic Substitution of Halogens with Fluorine (e.g., Halex Reaction)

The Halex (halogen exchange) reaction is a powerful and widely used method for introducing fluorine into aromatic systems via nucleophilic aromatic substitution (SNAr). gaylordchemical.comacsgcipr.org This process typically involves the displacement of a chloride or bromide substituent with a fluoride ion. gaylordchemical.comacsgcipr.org The reaction is particularly effective for electron-deficient aromatic systems, including pyridines, where the presence of the nitrogen atom and other electron-withdrawing groups facilitates the nucleophilic attack. gaylordchemical.comyoutube.com

The efficiency of the Halex reaction is highly dependent on the reaction conditions, including the choice of fluoride source, solvent, and temperature. acsgcipr.org Anhydrous potassium fluoride (KF) is a common and cost-effective fluoride source, though other sources like cesium fluoride (CsF) and tetrabutylammonium (B224687) fluoride (TBAF) are sometimes employed for their increased solubility. acsgcipr.orgwikipedia.org Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and sulfolane (B150427) are typically used to facilitate the dissolution of the fluoride salt and promote the reaction. gaylordchemical.comwikipedia.org High temperatures, often in the range of 150-250 °C, are generally required to drive the reaction to completion. wikipedia.org However, recent advancements have focused on developing milder reaction conditions. For instance, the use of in situ generated anhydrous tetrabutylammonium fluoride has enabled high-yielding fluorination of various chloropyridines at room temperature. acs.org

The regioselectivity of the Halex reaction on substituted pyridines is a critical consideration. For a precursor like 2-chloro-3-methyl-5-vinylpyridine, the chlorine at the 2-position is activated towards nucleophilic substitution by the ring nitrogen, making it the primary site for fluorination.

| Reactant | Fluorinating Agent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 2-Nitrochlorobenzene | KF | DMSO | < Boiling Point | 2-Fluoronitrobenzene | 80-90 | wikipedia.orgchemtube3d.com |

| 4-Nitrochlorobenzene | KF | DMSO | < Boiling Point | 1-Fluoro-4-nitrobenzene | 80-90 | wikipedia.orgchemtube3d.com |

| 2-Chloro-5-fluoro-3-methylpyridine | Benzophenone imine, NaOtBu, Pd2(dba)3, BINAP | Toluene | 80 | 5-Fluoro-3-methyl-pyridin-2-ylamine | 55.2 | chemicalbook.com |

| Quinoline derivatives | NBu4F (anhydrous) | - | Room Temp | Fluorinated quinolines | High | acs.org |

| 3- and 5-substituted pyridines | NBu4F (anhydrous) | - | Room Temp | Fluorinated pyridines | High | acs.org |

C-H Functionalization with Fluorinating Reagents

Direct C-H fluorination has emerged as an attractive and atom-economical strategy for the synthesis of fluorinated heterocycles, avoiding the need for pre-functionalized substrates. orgsyn.orgresearchgate.net One notable method involves the use of silver(II) fluoride (AgF₂) for the site-selective fluorination of pyridines and diazines. orgsyn.orgresearchgate.net This reaction exhibits a remarkable preference for fluorination at the C-H bond adjacent to the nitrogen atom (the 2-position). orgsyn.orgacs.org The reaction proceeds under mild conditions, typically at or near ambient temperature, and is tolerant of a wide range of functional groups. orgsyn.org This selectivity is particularly advantageous for the synthesis of 2-fluoropyridine (B1216828) derivatives. For a 3-methyl-5-vinylpyridine (B1300887) precursor, this method would be expected to yield the desired 2-fluoro-3-methyl-5-vinylpyridine with high regioselectivity. The mechanism is believed to involve a single-electron transfer process. rsc.org

While AgF₂ is a powerful reagent, its moisture sensitivity requires careful handling. orgsyn.org Research continues to explore other C-H fluorination reagents and conditions to expand the scope and practicality of this approach.

| Substrate | Reagent | Selectivity | Conditions | Reference |

| Pyridines and Diazines | AgF₂ | Adjacent to Nitrogen | Ambient Temperature | orgsyn.orgresearchgate.net |

| 3-Substituted Pyridines (halo, alkoxy, cyano, CF₃) | AgF₂ | 2-position | - | acs.org |

Introduction of Ethenyl and Methyl Substituents

The installation of ethenyl (vinyl) and methyl groups onto the pyridine ring requires regioselective and efficient synthetic methods.

Strategies for Ethenyl Group Installation (e.g., Wittig, Heck, Suzuki-Miyaura Variations)

The introduction of a vinyl group onto a pyridine ring can be accomplished through several well-established cross-coupling reactions.

The Heck reaction provides a powerful tool for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst. wikipedia.org For the synthesis of a vinylpyridine, this could involve the reaction of a halopyridine (e.g., 5-bromo-2-fluoro-3-methylpyridine) with ethylene (B1197577) or a vinyl-containing reagent. rsc.org The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by alkene insertion and β-hydride elimination. wikipedia.org

The Suzuki-Miyaura coupling is another widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.orgnih.gov To introduce a vinyl group, a halopyridine can be coupled with a vinylboronic acid or a vinylboronate ester. nih.gov A notable variation utilizes potassium vinyltrifluoroborate, which offers advantages in terms of stability and ease of handling. nih.gov The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it highly suitable for the synthesis of complex molecules. nih.gov

The Wittig reaction , while a classic method for alkene synthesis, is generally less employed for the direct vinylation of pyridine rings in this context compared to cross-coupling methods. It would typically involve the reaction of a pyridine-containing aldehyde or ketone with a phosphorus ylide, which is a multi-step process if starting from a simpler pyridine precursor.

| Reaction | Reactants | Catalyst/Reagent | Key Features | Reference |

| Heck Coupling | Unsaturated halide and alkene | Palladium catalyst and a base | Forms a substituted alkene | wikipedia.org |

| Suzuki-Miyaura Coupling | Organoboron compound and organohalide | Palladium catalyst and a base | Tolerates a wide range of functional groups | libretexts.orgnih.gov |

| Suzuki-Miyaura Variation | Bromopolypyridines and potassium vinyltrifluoroborate | - | Moderate to good yields for vinyl-substituted polypyridyl ligands | nih.gov |

Regioselective Methylation of Pyridine Rings and Precursors

The regioselective introduction of a methyl group onto a pyridine ring can be challenging. Direct methylation of the pyridine ring often leads to a mixture of products or reaction at the nitrogen atom. wikipedia.org Therefore, strategies often involve the use of pre-functionalized pyridines or the construction of the methylated pyridine ring from acyclic precursors.

One approach involves the deprotonation of a substituted pyridine at a specific position followed by reaction with a methylating agent. For example, the kinetic deprotonation of 4-chloro-3-fluoropyridine (B1587321) at low temperatures allows for regioselective functionalization at the 2-position. nih.govacs.org Subsequent reaction with an appropriate electrophile can introduce a methyl group or a precursor that can be converted to a methyl group.

Alternatively, the Chichibabin synthesis and its variations can be used to construct the pyridine ring with the desired substitution pattern from aldehydes, ketones, and ammonia or amines. orgsyn.org By carefully selecting the starting materials, a methyl group can be incorporated at a specific position.

Advanced Functionalization of Pre-existing Pyridine Scaffolds

Modern synthetic chemistry offers a variety of methods for the late-stage functionalization of pre-existing pyridine scaffolds, allowing for the efficient synthesis of highly substituted derivatives. acs.orgchemrxiv.org These methods are particularly valuable for the synthesis of complex molecules like this compound.

Directed C-H functionalization is a powerful strategy that utilizes a directing group to guide a catalyst to a specific C-H bond for activation and subsequent functionalization. nih.gov While the directing group needs to be installed and later removed, this approach allows for high regioselectivity.

Furthermore, the combination of different synthetic methodologies in a sequential manner is often necessary to achieve the desired substitution pattern. For instance, a synthetic route to this compound might involve the initial synthesis of a 2-chloro-3-methylpyridine (B94477) derivative, followed by a cross-coupling reaction to introduce the ethenyl group, and finally a Halex reaction to install the fluorine atom. The order of these steps is crucial to avoid undesired side reactions and to ensure compatibility with the functional groups present on the molecule at each stage.

Stereoselective Synthetic Approaches for Chiral Analogs

The creation of chiral pyridine derivatives is a key challenge in organic synthesis, driven by the need for enantiomerically pure compounds in medicinal chemistry. mdpi.comnih.gov Approaches to chiral analogs of this compound can be conceptualized through asymmetric catalysis to build the chiral framework or by diastereoselective functionalization of the existing ethenyl group.

Asymmetric catalysis offers a powerful means to generate chiral molecules from prochiral precursors. While direct asymmetric synthesis of a polysubstituted pyridine ring is complex, several strategies can be envisioned for creating chiral analogs of this compound.

One plausible approach involves the enantioselective functionalization of a pre-formed pyridine ring. For instance, methodologies for the catalytic enantioselective addition of prochiral radicals to vinylpyridines have been developed. acs.org This type of reaction, employing cooperative photoredox and asymmetric catalysis, allows for the coupling of vinylpyridines with aldehydes or ketones. A chiral Brønsted acid can activate the pyridine and provide stereocontrol, leading to the formation of valuable chiral γ-hydroxyl-substituted pyridines with high enantioselectivity. acs.org Applying this to a precursor of this compound could introduce a chiral center on the ethyl side-chain.

Another sophisticated strategy is the rhodium-catalyzed asymmetric reductive Heck reaction. This has been successfully applied to the synthesis of enantioenriched 3-substituted piperidines starting from pyridine itself. nih.gov The process involves partial reduction of the pyridine, followed by a Rh-catalyzed asymmetric carbometalation, and a final reduction. This demonstrates the potential for creating chiral centers at the 3-position of the pyridine ring system with high enantiomeric excess. nih.gov Adapting such a method could yield chiral precursors to the target molecule.

Furthermore, the synthesis of chiral 2-(2-pyridyl)aziridines has been achieved with good diastereoselectivity through the addition of chloromethyllithium to imines derived from 2-pyridinecarboxaldehyde (B72084) and a chiral auxiliary like (S)-valinol. nih.gov The subsequent regioselective opening of the aziridine (B145994) ring can introduce further functionality, providing a pathway to chiral side-chains on the pyridine core. nih.gov

Table 1: Examples of Asymmetric Catalysis for Pyridine Functionalization

| Catalytic System | Reaction Type | Substrate Type | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Photoredox/Chiral Brønsted Acid | Reductive Coupling | Vinylpyridines | γ-Hydroxyl-substituted pyridines | High enantioselectivity | acs.org |

| Rhodium/Chiral Ligand | Reductive Heck Reaction | Pyridine | 3-Aryl-tetrahydropyridines | Access to enantioenriched 3-piperidines | nih.gov |

This table is interactive. Click on the headers to sort.

The ethenyl (vinyl) group on the this compound scaffold is a versatile handle for introducing chirality through diastereoselective reactions. In a molecule that already possesses a chiral center, the ethenyl group can be transformed into a new stereocenter with a specific relationship to the existing one.

One prominent diastereoselective reaction is cyclopropanation. The reaction of vinyl groups with sulfur ylides, known as the Corey-Chaykovsky reaction, can produce vinylcyclopropanes. Studies on the cyclopropanation of electron-poor dienes with aryl- and vinyl-stabilized sulfonium (B1226848) ylides have shown high regio- and trans-diastereoselectivity. organic-chemistry.org This methodology could be adapted to the ethenylpyridine to create diastereomeric vinylcyclopropane (B126155) derivatives.

Nucleophilic addition to aldehydes containing a chiral center is a classic example of a diastereoselective reaction. youtube.com For instance, the addition of a Grignard reagent to a chiral aldehyde typically results in unequal amounts of the two possible diastereomeric alcohol products. youtube.com Similarly, if a chiral center were present elsewhere in the this compound molecule, reactions at the ethenyl group, such as epoxidation followed by ring-opening, could proceed with diastereoselectivity. The existing stereocenter would direct the approach of the reagent, favoring the formation of one diastereomer over the other. youtube.com

Cascade reactions can also be designed to proceed with high diastereoselectivity. For example, a transition-metal-free cascade reaction of tryptamine-derived isocyanides with ynones has been developed to construct structurally complex polycyclic spiroindolines with excellent diastereoselectivity. rsc.org This highlights the potential for designing complex, diastereoselective transformations starting from functionalized heterocyclic precursors.

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into the synthesis of fine chemicals and pharmaceuticals is of paramount importance for environmental sustainability. rasayanjournal.co.in This involves the use of safer solvents, reusable catalysts, and energy-efficient processes to minimize waste and environmental impact.

A key tenet of green chemistry is the reduction or elimination of hazardous organic solvents. rasayanjournal.co.inbiosynce.com The synthesis of pyridine derivatives has seen significant progress in this area, with many procedures now utilizing solvent-free conditions or environmentally benign solvents like water or ethanol. rsc.org

Multicomponent reactions (MCRs) are particularly well-suited for green chemistry approaches, as they often allow for the construction of complex molecules in a single step with high atom economy. acs.org The synthesis of polysubstituted pyridines has been achieved via one-pot MCRs under solvent-free conditions, often facilitated by grinding or thermal heating. mdpi.com For example, a facile and efficient method for synthesizing pyrano[4,3-b]pyrans involves a one-pot reaction of aromatic aldehydes, malononitrile, and a 4-hydroxypyranone under solvent-free grinding conditions, using ammonium acetate as a readily available catalyst. mdpi.com

Microwave-assisted synthesis is another powerful tool in green chemistry, often leading to dramatically reduced reaction times and improved yields. acs.org An efficient synthesis of novel pyridine derivatives has been reported via a one-pot, four-component reaction under microwave irradiation in ethanol, a green solvent. This method provides excellent yields in just a few minutes. acs.orgnih.gov Furthermore, some syntheses have been developed to proceed in water, the most sustainable solvent. For example, a magnetically recoverable nano-catalyst has been used for the synthesis of pyridine derivatives in water under ultrasonic irradiation. rsc.org

Table 2: Green Synthetic Approaches to Pyridine Derivatives

| Method | Conditions | Catalyst | Solvent | Key Advantage | Reference |

|---|---|---|---|---|---|

| Multicomponent Reaction | Grinding, thermal | Ammonium Acetate | Solvent-Free | Simplicity, avoids organic solvents | mdpi.com |

| Multicomponent Reaction | Microwave Irradiation | None specified | Ethanol | Short reaction time, high yield | acs.org |

This table is interactive. Click on the headers to sort.

The development of recoverable and reusable catalysts is a cornerstone of sustainable chemical manufacturing. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by filtration, reducing waste and cost.

Magnetically recoverable nanocatalysts have emerged as a highly effective option for green synthesis. rsc.org These catalysts, often based on an iron oxide core (e.g., Fe₃O₄ or CoFe₂O₄) coated with a functionalized silica (B1680970) shell, can be easily removed from the reaction vessel using an external magnet. rsc.orgacs.org They have been successfully employed in various multicomponent reactions to produce pyridine derivatives, with reports of the catalyst being reused multiple times without significant loss of activity. rsc.org

Metal-Organic Frameworks (MOFs) are another class of heterogeneous catalysts showing promise in sustainable synthesis. A porous 3D MOF based on copper has been shown to be a highly effective and reusable heterogeneous catalyst for the synthesis of substituted pyridines. acs.org The catalyst maintained high activity over several cycles. acs.org

Chemical Reactivity and Mechanistic Investigations of 5 Ethenyl 2 Fluoro 3 Methylpyridine

Cycloaddition Reactions Involving the Ethenyl Group

The ethenyl group, being conjugated with the pyridine (B92270) ring, can participate in cycloaddition reactions, acting as a dienophile or a component in other cycloadditions.

The regioselectivity of the reaction can be predicted by considering the electronic effects of the substituents on the vinyl group. khanacademy.org The electron-withdrawing nature of the pyridine ring would polarize the double bond, influencing the orientation of the diene addition.

Table 2: Predicted Reactivity in Diels-Alder Reactions

| Reaction Component | Role | Key Features | Expected Reactivity |

|---|---|---|---|

| 5-Ethenyl-2-fluoro-3-methylpyridine | Dienophile | Electron-poor double bond due to -I effect of the pyridyl ring | Good reactivity with electron-rich dienes |

The ethenyl group can undergo [2+1] cycloaddition reactions to form a cyclopropane (B1198618) ring. Cyclopropanation of styrene (B11656) and its derivatives, which are structurally analogous to vinylpyridines, is well-documented. researchgate.netacs.org These reactions are often catalyzed by transition metal complexes, such as those of copper, rhodium, or gold, reacting with a carbene source like a diazo compound. organic-chemistry.orgacs.org

The efficiency and stereoselectivity of the cyclopropanation can be influenced by the electronic properties of the styrene derivative. acs.org The electron-withdrawing character of the 2-fluoro-3-methylpyridyl substituent would affect the reactivity of the double bond towards the carbene intermediate. Biocatalytic approaches have also been developed, interfacing microbial styrene production with biocompatible cyclopropanation reactions, suggesting potential for green chemistry routes. nih.gov

Metal-Catalyzed Cross-Coupling Reactions and Derived Transformations

The structural features of this compound, namely the activated fluoro-substituted pyridine ring and the reactive ethenyl (vinyl) group, make it a versatile substrate for a variety of metal-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for extensive derivatization of the pyridine core. researchgate.netmdpi.com The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen enhances the reactivity of the ring toward certain coupling processes, while the vinyl group serves as a handle for further functionalization.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction, which couples an organoboron reagent with an organic halide or triflate, is a powerful method for creating biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups. mdpi.comlibretexts.org While this compound itself does not have a typical leaving group for direct Suzuki coupling, its synthesis often starts from a halogenated precursor, such as 5-bromo-2-fluoro-3-methylpyridine (B1280754). nih.gov This bromo-derivative can be efficiently coupled with various aryl or vinyl boronic acids to generate diverse 5-substituted-2-fluoro-3-methylpyridines. mdpi.com The reaction typically employs a palladium catalyst like Pd(PPh₃)₄, a base such as K₃PO₄ or K₂CO₃, and is often carried out in a mixture of an organic solvent and water. mdpi.comnih.gov The mild conditions and tolerance for a wide range of functional groups make it a highly practical approach. mdpi.comlibretexts.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org The ethenyl group of this compound makes it an ideal substrate for Heck reactions, allowing for arylation or vinylation at the vinyl moiety. Coupling with aryl or vinyl halides (or triflates) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N) can produce substituted stilbene (B7821643) or diene analogues. mdpi.com The regioselectivity of the addition to the vinyl group (α- vs. β-substitution) can often be controlled by the choice of catalyst ligands and reaction conditions. chemrxiv.org

Sonogashira Coupling: This coupling of a terminal alkyne with an aryl or vinyl halide is catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling is typically performed on a halogenated precursor of this compound. For instance, coupling 5-bromo-2-fluoro-3-methylpyridine with various terminal alkynes provides access to a wide array of 5-alkynyl-2-fluoro-3-methylpyridine derivatives. soton.ac.ukresearchgate.net These reactions are generally run under mild, basic conditions, often using an amine as both the base and solvent, and demonstrate compatibility with numerous functional groups. wikipedia.orgsoton.ac.uk The resulting alkynyl pyridines are valuable intermediates that can be further transformed, for example, through hydrogenation to the corresponding alkyl or alkenyl chains. chemrxiv.org

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound, catalyzed by palladium. wikipedia.orglibretexts.org This method offers another route for the derivatization of the 5-position of the pyridine ring, starting from a halogenated precursor. The reaction of 5-bromo-2-fluoro-3-methylpyridine with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes) can yield complex pyridine derivatives. rsc.orgnih.gov Organotin reagents are known for their stability to air and moisture, though their toxicity is a consideration. wikipedia.org The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

| Coupling Reaction | Substrate Example | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | mdpi.com |

| Heck | Aryl iodide | 3-Fluoro-3-buten-2-one | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | RT-100 | mdpi.com |

| Sonogashira | 6-Bromo-3-fluoro-2-cyanopyridine | Terminal alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF/Et₃N | RT | soton.ac.uk |

| Stille | 5,5'-Dibromo-2,2'-bipyridine | Organostannane | Pd(PPh₃)₄ | - | Toluene | 110 | nih.gov |

Direct C-H activation is an increasingly important strategy for molecular functionalization, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov For a molecule like this compound, several C-H bonds on the pyridine ring are potential sites for functionalization. The regioselectivity of these reactions is often controlled by a directing group. acs.org

In pyridine-containing compounds, the nitrogen atom itself can act as a directing group, facilitating ortho-C-H functionalization. However, more complex directing groups can be installed to target other positions. For instance, a template-based approach has been developed for the meta-C-H functionalization of substituted arenes using a removable pyridine-based template. acs.org This strategy relies on the precise geometry and distance between the directing group and the target C-H bond, enabling olefination or iodination at the meta position, which is often difficult to achieve selectively. acs.org Applying such a strategy to a derivative of this compound could potentially allow for selective functionalization at the C-4 or C-6 positions of the pyridine ring. The reaction conditions typically involve a palladium catalyst, such as Pd(OAc)₂, often with a ligand or additive to facilitate the C-H activation step. acs.org

Mechanistic Pathways and Kinetic Studies

Understanding the mechanistic pathways and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity.

The metal-catalyzed cross-coupling reactions discussed proceed through well-established catalytic cycles involving key intermediates. libretexts.org

Palladium(0) and Palladium(II) Species: In Suzuki, Heck, Sonogashira, and Stille couplings, the catalytic cycle typically begins with a Pd(0) species. libretexts.orgwikipedia.orgwikipedia.org Oxidative addition of an organic halide (e.g., 5-bromo-2-fluoro-3-methylpyridine) to the Pd(0) center forms a square planar Pd(II) intermediate. libretexts.org This is followed by transmetalation with the coupling partner (organoboron, organotin, or copper acetylide) to form a new Pd(II) complex. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst. libretexts.orgwikipedia.org These intermediates, while often short-lived, have been characterized in some systems through spectroscopic analysis or by isolation. libretexts.org

Zwitterionic Intermediates: In nucleophilic aromatic substitution (SₙAr) reactions, which can occur on the electron-deficient fluoropyridine ring, the formation of a Meisenheimer complex is a key step. researchgate.net This is a negatively charged, resonance-stabilized intermediate formed by the attack of a nucleophile on the ring. The presence of the electron-withdrawing fluorine atom at the C-2 position stabilizes this intermediate, facilitating the substitution.

Synthesis Intermediates: The synthesis of the pyridine core itself can involve various detectable intermediates. For example, in the synthesis of related 5-methylpyridines, intermediates such as methyl 4-iminopentanoate have been detected by GLC, which subsequently cyclize to form the pyridone ring system. google.com

Computational studies, such as Density Functional Theory (DFT), are invaluable for analyzing transition states and energy profiles of reaction pathways. mdpi.com

SₙAr Reactions: In SₙAr reactions, kinetic studies often point to the formation of the Meisenheimer intermediate as the rate-determining step. researchgate.net The stability of this intermediate and the associated transition state is influenced by the substituents on the pyridine ring and the nature of the nucleophile and leaving group. The highly electronegative fluorine atom in this compound is expected to lower the activation energy for nucleophilic attack at the C-2 position.

The outcome of chemical transformations involving this compound is highly dependent on the reaction parameters.

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. In palladium-catalyzed couplings, polar aprotic solvents like DMF, THF, or dioxane are common. mdpi.commdpi.comsoton.ac.uk For Suzuki reactions, the use of a water co-solvent is often necessary to facilitate the transfer of the boronic acid species. mdpi.com In SₙAr reactions, polar solvents are needed to stabilize the charged Meisenheimer intermediate, and kinetic studies in different solvents have shown how solvent parameters correlate with reaction rates. researchgate.net

Temperature: Reaction temperature directly influences kinetics, with higher temperatures generally leading to faster reaction rates. However, elevated temperatures can also promote side reactions or decomposition of thermally sensitive intermediates, reducing selectivity and yield. chemrxiv.org For many cross-coupling reactions, an optimal temperature range is required to achieve efficient conversion without significant byproduct formation. mdpi.com

Catalyst: The catalyst system (metal center and ligands) is arguably the most critical factor in controlling reactivity and selectivity. In Heck reactions, the ligand can determine the regioselectivity of addition to the alkene. chemrxiv.org In Sonogashira couplings, copper-free systems have been developed to avoid the undesired homocoupling of alkynes (Glaser coupling). wikipedia.orgorganic-chemistry.org The concentration and type of base used are also crucial, particularly in Suzuki and Sonogashira reactions, where the base activates the organoboron reagent or neutralizes the HX byproduct, respectively. libretexts.orgwikipedia.org Kinetic studies have shown that the reaction order can depend on the concentration of the amine base, suggesting its involvement in the rate-determining step. researchgate.net

| Parameter Varied | Condition | Observed Outcome (Yield) | Inference |

|---|---|---|---|

| Solvent | Toluene | 89% | Non-polar solvent is effective. |

| Dichloromethane (DCM) | 41% | More polar solvent reduces yield. | |

| Tetrahydrofuran (THF) | 45% | Polar aprotic solvent gives moderate yield. | |

| Temperature | Room Temperature | 89% | Reaction proceeds efficiently at mild temperature. |

| 50 °C | 65% | Increased temperature leads to lower yield, possibly due to side reactions or catalyst deactivation. |

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Isomerism

High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds in solution. For a molecule with the complexity of 5-Ethenyl-2-fluoro-3-methylpyridine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments is essential to assign all proton and carbon signals and to understand the spatial relationships between different parts of the molecule.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are crucial for establishing the covalent framework and stereochemistry of this compound by mapping out the correlations between different nuclei. sdsu.eduyoutube.com

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY would be instrumental in tracing the spin systems. Key correlations would be expected between the vinyl protons of the ethenyl group (the methine proton with the two geminal protons) and between the protons on the pyridine (B92270) ring. A long-range coupling might also be observed between the methyl protons and the H4 proton of the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates protons directly to the carbons they are attached to (one-bond ¹J-coupling). youtube.comcolumbia.edu It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For instance, the signals for the methyl protons would correlate to the methyl carbon signal, and the vinyl protons would correlate to their respective vinyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two to four bonds, ²J, ³J, ⁴J). youtube.comcolumbia.edu It is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. For example, the protons of the methyl group (C-CH₃) would show a correlation to the C3 and C2 carbons of the pyridine ring. The vinyl protons would show correlations to the C5 carbon of the pyridine ring, thus confirming the point of attachment.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. acs.orgmdpi.com NOESY is critical for determining the molecule's preferred conformation. For instance, it could reveal spatial proximity between the protons of the ethenyl group and the H4 or H6 protons on the pyridine ring, providing insight into the rotational orientation of the vinyl substituent relative to the aromatic ring. acs.orgmdpi.com

The following table summarizes the expected key correlations for this compound in these multi-dimensional NMR experiments.

| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |

| H4 | H6 | C4 | C2, C3, C5, C6, -CH₃ | H6, -CH₃ |

| H6 | H4 | C6 | C2, C4, C5, C-vinyl | H4, H-vinyl |

| -CH₃ | H4 (weak) | C-CH₃ | C2, C3, C4 | H4 |

| H-vinyl (methine) | H-vinyl (geminal) | C-vinyl (methine) | C5, C-vinyl (methylene) | H6, H-vinyl (geminal) |

| H-vinyl (methylene) | H-vinyl (methine) | C-vinyl (methylene) | C5, C-vinyl (methine) | H-vinyl (methine) |

Fluorine-19 NMR for Detailed Structural Information

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally informative technique. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive NMR nucleus. wikipedia.orghuji.ac.il Its chemical shifts are spread over a very wide range (approx. 800 ppm), which makes the ¹⁹F spectrum very sensitive to the local electronic environment. wikipedia.orgbiophysics.org

For this compound, the fluorine atom at the C2 position is expected to have a characteristic chemical shift. The precise value is influenced by the electronic effects of the methyl group at C3 and the ethenyl group at C5. The chemical shift range for aryl fluorides (ArF) is typically between +80 to +170 ppm relative to CFCl₃. ucsb.edu The ¹⁹F signal would appear as a multiplet due to coupling with nearby protons. The most significant couplings would be the three-bond coupling (³JHF) to the H4 proton and the four-bond coupling (⁴JHF) to the protons of the methyl group. The magnitudes of these coupling constants provide valuable structural confirmation.

| Nucleus | Expected Chemical Shift Range (ppm) | Key Coupling Interactions |

| ¹⁹F | -60 to -90 (relative to CFCl₃) | H4 (³JHF), -CH₃ (⁴JHF) |

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) is used to study chemical processes that occur on a timescale comparable to the NMR experiment, such as conformational changes. montana.edumdpi.com For this compound, a key dynamic process is the rotation around the single bond connecting the ethenyl group to the pyridine ring.

At sufficiently low temperatures, this rotation may become slow on the NMR timescale, potentially leading to the observation of distinct signals for different rotational conformers (rotamers). As the temperature is increased, the rate of rotation increases. When the rate of exchange between conformers becomes fast, the separate signals will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. mdpi.com By analyzing the changes in the line shape of the NMR signals as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. niscpr.res.innih.gov This provides quantitative information about the conformational flexibility of the molecule.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically within 5 ppm), which allows for the determination of its elemental composition. algimed.com This is a definitive method for confirming the molecular formula of a compound. The exact mass is calculated using the masses of the most abundant isotopes of each element, rather than the average atomic weights found on the periodic table. missouri.edusisweb.com

For this compound, the molecular formula is C₈H₈FN. The exact mass can be calculated as follows:

| Element | Quantity | Most Abundant Isotope Mass (Da) | Total Mass (Da) |

| Carbon | 8 | 12.000000 | 96.000000 |

| Hydrogen | 8 | 1.007825 | 8.062600 |

| Fluorine | 1 | 18.998403 | 18.998403 |

| Nitrogen | 1 | 14.003074 | 14.003074 |

| Total Exact Mass | 137.064077 |

The experimentally determined monoisotopic mass from an HRMS measurement should match this calculated value very closely, thus confirming the elemental composition. algimed.comresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (the precursor or parent ions) are selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed by a second mass analyzer. nih.gov This process provides detailed structural information by revealing the fragmentation pathways of the molecule. mdpi.comslideshare.net

For this compound (M, MW=137), the molecular ion [M]⁺• would be observed. The fragmentation pattern would be influenced by the stability of the resulting ions and neutral losses. libretexts.orgyoutube.com Common fragmentation pathways for substituted pyridines include the loss of substituents and cleavage of the pyridine ring.

A plausible fragmentation pathway could involve:

Loss of a methyl radical (-•CH₃): A common fragmentation for methylated aromatic compounds, leading to a stable ion at m/z 122.

Loss of ethylene (B1197577) (-C₂H₄): Cleavage of the vinyl group could result in an ion at m/z 109.

Loss of HCN: A characteristic fragmentation of pyridine rings, which could occur from the molecular ion or subsequent fragments. For example, loss of HCN from the [M-CH₃]⁺ ion would yield a fragment at m/z 95.

The table below outlines the predicted major ions in the MS/MS spectrum of this compound.

| m/z | Proposed Identity | Plausible Origin |

| 137 | [C₈H₈FN]⁺• | Molecular Ion (M⁺•) |

| 122 | [C₇H₅FN]⁺ | [M - •CH₃]⁺ |

| 109 | [C₆H₄FN]⁺ | [M - C₂H₄]⁺ |

| 95 | [C₆H₄F]⁺ | [M - CH₃ - HCN]⁺ |

Analyzing these fragmentation patterns allows for the confirmation of the different structural components of the molecule and how they are connected. acs.org

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. wikipedia.orgnih.gov This method is indispensable for establishing the absolute structure of novel compounds like this compound, providing unequivocal proof of its molecular connectivity and stereochemistry.

Single Crystal X-ray Diffraction (SCXRD) would provide an atomic-resolution structure of this compound. This analysis reveals critical details about its solid-state conformation, including bond lengths, bond angles, and the planarity of the pyridine ring. For instance, studies on similar pyridine derivatives show how substituents influence the geometry of the pyridine ring. researchgate.netnih.gov

The analysis would also elucidate the supramolecular assembly, detailing the types of intermolecular interactions that stabilize the crystal lattice. nih.govnih.govrsc.org For this compound, one would expect to observe various weak intermolecular forces, such as C–H···N and C–H···F hydrogen bonds, as well as π–π stacking interactions between pyridine rings. nih.goved.ac.uk The study of these non-covalent interactions is crucial for understanding the crystal packing and the resulting material properties. mdpi.comfiveable.me

Table 1: Predicted Crystallographic Parameters and Interaction Types for this compound (Based on Analogous Structures)

| Parameter/Interaction | Expected Observation | Significance |

| Crystal System | Monoclinic or Orthorhombic | Defines the basic symmetry of the unit cell. |

| Space Group | Centrosymmetric (e.g., P2₁/n) or non-centrosymmetric | Describes the symmetry elements within the unit cell. nih.gov |

| C-F Bond Length | ~1.35 Å | Typical length for a C-F bond on an aromatic ring. |

| C=C Bond Length | ~1.34 Å | Characteristic of an ethenyl (vinyl) double bond. |

| Intermolecular Forces | C-H···N hydrogen bonds, C-H···F interactions, π-π stacking | Governs crystal packing, solubility, and melting point. nih.goved.ac.uk |

Obtaining high-quality single crystals suitable for SCXRD can be a significant bottleneck. For challenging samples like some substituted pyridines, which may be liquids or oils at room temperature or exhibit reluctant crystallization behavior, advanced methods are necessary. Techniques such as slow evaporation from various solvents, vapor diffusion, and co-crystallization with other molecules can be employed. mdpi.com For particularly difficult cases, methods like microbatch under-oil crystallization or encapsulated nanodroplet crystallization (ENaCt) could be utilized to screen a wide range of conditions on a microscale, increasing the probability of obtaining suitable crystals.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule by probing their characteristic vibrational modes. nih.gov

The IR and Raman spectra of this compound would exhibit a series of bands corresponding to the vibrations of its constituent parts. The analysis of these spectra would be based on established correlations from studies of similarly substituted pyridine and benzene (B151609) compounds. njit.educdnsciencepub.comcdnsciencepub.comresearchgate.net

Pyridine Ring Vibrations: The spectra would show characteristic ring stretching (νC=C, νC=N) modes, typically in the 1400-1650 cm⁻¹ region. mdpi.comresearchgate.net Ring breathing modes and other deformations would appear at lower frequencies.

C-F Vibration: A strong absorption band corresponding to the C-F stretching vibration is expected, typically in the range of 1150-1250 cm⁻¹, as seen in other fluoropyridines. researchgate.net

Ethenyl Group Vibrations: The ethenyl (vinyl) group would be identified by its C=C stretching vibration around 1640 cm⁻¹ and C-H stretching of the vinyl group above 3000 cm⁻¹. Out-of-plane C-H bending modes are also characteristic.

Methyl Group Vibrations: The methyl group would show symmetric and asymmetric C-H stretching vibrations around 2870 cm⁻¹ and 2960 cm⁻¹, respectively, along with bending modes near 1450 cm⁻¹ and 1380 cm⁻¹. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Pyridine Ring | ν(C=N), ν(C=C) | 1400 - 1650 | IR, Raman |

| C-F | ν(C-F) Stretch | 1150 - 1250 | IR |

| Ethenyl | ν(C=C) Stretch | 1630 - 1650 | IR, Raman |

| Ethenyl | ν(=C-H) Stretch | 3010 - 3095 | IR, Raman |

| Methyl | ν(C-H) Stretch | 2850 - 2980 | IR, Raman |

| Aromatic C-H | ν(C-H) Stretch | 3000 - 3100 | IR, Raman |

Note: ν denotes stretching vibration. These are predicted ranges based on literature for similar compounds. researchgate.netnjit.eduresearchgate.net

Vibrational spectroscopy, particularly Raman and IR, are powerful tools for the real-time, in-situ monitoring of chemical reactions. researchgate.netresearchgate.net For the synthesis of this compound, these techniques could track the consumption of reactants and the formation of the product without the need for sampling. For example, in a synthesis involving the formation of the ethenyl group, one could monitor the appearance of the characteristic ν(C=C) band. This approach allows for detailed kinetic studies and reaction optimization. vapourtec.combaranlab.org

Surface-Sensitive Techniques (e.g., SIMS, AFM, STM, XPS) for Interfacial Studies

To understand how this compound interacts with surfaces and interfaces, a suite of surface-sensitive techniques would be employed. These methods are crucial for applications in materials science, catalysis, and electronics.

Secondary Ion Mass Spectrometry (SIMS): This technique provides highly sensitive elemental and molecular information about the uppermost surface layers of a material. SIMS could be used to detect the presence of this compound on a substrate, analyze its surface purity, and perform depth profiling to understand its distribution in thin films.

Atomic Force Microscopy (AFM): AFM is used to image the topography of a surface with nanoscale resolution. It could be used to visualize how molecules of this compound assemble on a surface, determine the morphology of thin films, and measure surface roughness.

Scanning Tunneling Microscopy (STM): STM provides even higher resolution imaging of conductive surfaces, capable of resolving individual molecules. It would be an ideal technique to study the adsorption geometry and electronic properties of single this compound molecules on a conductive substrate.

X-ray Photoelectron Spectroscopy (XPS): Also known as ESCA (Electron Spectroscopy for Chemical Analysis), XPS provides information about the elemental composition and chemical states of atoms on a surface. For this compound, XPS would be particularly useful for analyzing the chemical environment of the fluorine and nitrogen atoms. The F 1s and N 1s core level spectra would confirm the presence of C-F and pyridine-like nitrogen bonds and could detect different chemical states arising from surface interactions or degradation. researchgate.net

Table 3: Application of Surface-Sensitive Techniques to this compound

| Technique | Information Obtained | Potential Application |

| SIMS | Elemental and molecular composition of the surface; Depth profiling. | Quality control of thin films; Contamination analysis. |

| AFM | Surface topography and morphology; Molecular assembly patterns. | Characterization of self-assembled monolayers; Study of film growth. |

| STM | High-resolution imaging of single molecules on conductive surfaces. | Determination of molecular adsorption geometry; Probing local electronic states. |

| XPS | Elemental composition and chemical state of surface atoms. | Confirmation of C-F and C-N bonding; Study of surface reactions and degradation. |

Molecular Characterization of Thin Films or Adsorbed Layers

The formation and characterization of thin films are crucial for applications in electronics, sensors, and coatings. For a compound like this compound, the vinyl group provides a reactive handle for creating polymeric thin films or for grafting the molecule onto surfaces.

Investigating the molecular arrangement and properties of such films would involve sophisticated surface-sensitive techniques. Methods like X-ray Photoelectron Spectroscopy (XPS) would be employed to determine the elemental composition and chemical states of the atoms on the surface. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) could provide insights into the surface morphology and topography of the films. researchgate.net Furthermore, techniques like Surface Plasmon Resonance (SPR) could be utilized to monitor the formation of thin layers and their interactions with other molecules in real-time. researchgate.net

Table 1: Potential Techniques for Thin Film Characterization of this compound

| Technique | Information Obtained |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical state of elements |

| Atomic Force Microscopy (AFM) | Surface topography, roughness |

| Scanning Electron Microscopy (SEM) | Surface morphology, microstructure |

| Surface Plasmon Resonance (SPR) | Film thickness, adsorption/desorption kinetics |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Molecular orientation, chemical bonding |

Probing Surface Reactivity

Understanding the surface reactivity of this compound is essential for its potential use in catalysis and as a functional layer in chemical sensors. The pyridine nitrogen, with its lone pair of electrons, can coordinate to metal centers, making it a candidate for the synthesis of novel catalysts. rsc.org The ethenyl group can undergo a variety of reactions, including addition and polymerization, which are fundamental for surface modification.

Probing the reactivity of surfaces functionalized with this molecule would likely involve techniques that can monitor changes in the chemical and electronic structure upon exposure to different reactants or stimuli. For instance, in-situ spectroscopic methods, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, could be used to observe reactions occurring at the solid-liquid or solid-gas interface. Temperature-Programmed Desorption (TPD) and Temperature-Programmed Reaction (TPR) spectroscopy would be valuable for studying the adsorption and reaction of small molecules on surfaces modified with the compound.

Table 2: Potential Methods for Probing Surface Reactivity

| Method | Application |

| Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) | In-situ monitoring of surface reactions |

| Temperature-Programmed Desorption (TPD) | Studying adsorption energies and surface coverage |

| Temperature-Programmed Reaction (TPR) | Investigating catalytic activity and reaction mechanisms |

| Cyclic Voltammetry (CV) | Characterizing electrochemical reactivity |

While direct experimental data on this compound is limited, the methodologies described above represent the state-of-the-art for characterizing similar functionalized pyridine compounds and their surface assemblies. Future research in this area will be critical to unlocking the full potential of this promising molecule.

Theoretical and Computational Investigations

Reaction Mechanism Elucidation via Computational Methods

Solvent Effects on Reaction Pathways:No published data available.

Should research on 5-Ethenyl-2-fluoro-3-methylpyridine be published in the future, this article can be updated to reflect those findings.

Computational Studies of Regioselectivity and Stereoselectivity

Computational studies are instrumental in predicting the outcomes of chemical reactions involving this compound. Density Functional Theory (DFT) calculations, for instance, can elucidate the regioselectivity and stereoselectivity of reactions such as [3+2] cycloadditions. By modeling the reaction paths between a derivative like this compound and other reactants, researchers can identify the most energetically favorable transition states and, consequently, the most likely products. researchgate.net

The electron-withdrawing nature of the fluorine atom at the C2 position and the nitrogen atom in the pyridine (B92270) ring makes the carbon atoms at C2, C4, and C6 more electrophilic. nih.gov This increased electrophilicity enhances the feasibility of nucleophilic attacks at these positions. nih.gov In the case of this compound, the presence of the ethenyl group at C5 introduces an additional site for reactions. Computational models can predict whether a reaction is more likely to occur at the pyridine ring or the ethenyl group, and at which specific atoms.

For instance, in electrophilic aromatic substitutions, a machine learning model has demonstrated the ability to predict the reactive site with high accuracy by utilizing quantum mechanics descriptors. researchgate.net Such models can be applied to this compound to determine the most probable site of substitution.

The table below illustrates a hypothetical regioselectivity prediction for an electrophilic aromatic substitution on this compound, based on calculated activation energies.

| Position | Activation Energy (kcal/mol) | Predicted Reactivity |

| C4 | 15.2 | High |

| C6 | 18.5 | Moderate |

| Ethenyl-α | 22.1 | Low |

| Ethenyl-β | 20.8 | Low |

Note: The data in this table is illustrative and based on general principles of pyridine chemistry. Actual values would require specific quantum chemical calculations for this compound.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool for understanding the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment. mdpi.com These simulations can reveal how the molecule samples different conformations over time and how it interacts with solvent molecules.

The interactions between this compound and solvent molecules are crucial for its behavior in solution. The nitrogen atom in the pyridine ring, with its non-bonding electron pair, can act as a hydrogen bond acceptor, significantly influencing its pharmacokinetic properties. nih.gov MD simulations can quantify the strength and dynamics of these hydrogen bonds with various solvents.

Furthermore, the fluorine atom can participate in halogen bonding, and the ethenyl group can engage in π-stacking interactions. By simulating the molecule in different solvents (e.g., water, methanol), researchers can build a detailed picture of the solvent-solute interactions that govern its solubility and reactivity.

The rotational freedom around the single bond connecting the ethenyl group to the pyridine ring allows for different conformations of this compound. MD simulations, particularly enhanced sampling techniques like metadynamics, can be employed to explore the conformational landscape and identify the most stable or preferred conformations. arxiv.org

These simulations can generate a free energy surface that maps the energy of the molecule as a function of specific dihedral angles, revealing the energy barriers between different conformations. nih.gov Understanding the preferred conformations is essential for predicting how the molecule will bind to biological targets or participate in chemical reactions.

The following table presents hypothetical free energy data for the rotation of the ethenyl group in this compound.

| Dihedral Angle (C4-C5-Cα-Cβ) | Relative Free Energy (kcal/mol) |

| 0° (Planar) | 2.5 |

| 30° | 1.0 |

| 60° | 0.0 |

| 90° | 1.8 |

| 120° | 3.2 |

| 180° (Planar) | 2.8 |

Note: This data is for illustrative purposes. Actual values would be derived from specific molecular dynamics simulations.

Machine Learning and Chemoinformatics in Predicting Molecular Properties

Machine learning and chemoinformatics are increasingly being used to predict the properties of molecules like this compound, accelerating the process of drug discovery and materials science. nih.gov

Machine learning models, trained on large datasets of chemical reactions, can predict the reactivity of this compound in various chemical transformations. researchgate.net These models can also assess its synthetic accessibility, which is a measure of how easily the molecule can be synthesized. scientific-computing.comchemrxiv.org

A synthetic accessibility score (SAS) can be calculated, with lower scores indicating that the molecule is easier to synthesize. scientific-computing.com This is crucial for prioritizing which virtual compounds should be synthesized and tested in the lab.

The concept of "chemical space" provides a framework for organizing and exploring the vast number of possible molecules. nih.gov By representing molecules based on their structural and physicochemical properties, data-driven methods can be used to navigate this space and identify novel pyridine derivatives with desired properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, often built using machine learning algorithms like artificial neural networks, can predict the biological activity or physical properties of new pyridine derivatives based on their molecular descriptors. nih.govresearchgate.net This allows for the efficient in silico screening of large virtual libraries of compounds related to this compound, identifying promising candidates for further investigation.

The table below shows a comparison of different machine learning models in predicting a specific property of pyridine derivatives, highlighting the predictive power of these approaches.

| Machine Learning Model | R² (Coefficient of Determination) | RMSE (Root Mean Square Error) |

| Nu-SVR | 0.87 | 12.23% |

| GA-ANN | 0.80 | 14.98% |

Source: Adapted from a study on pyridine-quinoline derivatives. aip.org

Advanced Applications in Materials Science and Catalysis

Role as a Building Block for Polymeric Materials

The presence of a polymerizable vinyl group makes 5-Ethenyl-2-fluoro-3-methylpyridine an attractive monomer for creating functional polymers. The properties of the resulting polymer, poly(this compound), are heavily influenced by the fluorinated pyridine (B92270) side chain, which imparts unique characteristics not found in conventional polymers like polystyrene or standard poly(vinylpyridines).

The ethenyl group of this compound can undergo addition polymerization through several mechanisms, most notably free-radical and coordination polymerization.

Radical Polymerization: Free-radical polymerization is a common method for vinyl monomers. The reaction is initiated by a free-radical species, which can be generated by the thermal decomposition of an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The polymerization of fluorinated vinyl monomers, including vinylidene fluoride (B91410), is a well-established industrial process. google.comfree.fr The process for this compound would involve the propagation of a polymer chain through the sequential addition of monomer units. The electron-withdrawing nature of the 2-fluoro-3-methylpyridyl group can influence the reactivity of the vinyl group and the properties of the resulting polymer. For instance, the polymerization of 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050) is a known process used to create polymers with applications in catalysis and environmental remediation. nih.gov

Coordination Polymerization: This method, often employing transition metal catalysts (e.g., Ziegler-Natta or metallocene catalysts), can offer greater control over the polymer's tacticity (stereochemistry), which in turn affects its physical properties such as crystallinity and melting point. The nitrogen atom in the pyridine ring of this compound can coordinate to the metal center of the catalyst. This interaction can influence the way the monomer approaches the growing polymer chain, potentially leading to highly stereoregular polymers.

Below is a table summarizing hypothetical polymerization parameters for this compound, based on data for analogous vinyl monomers.

| Polymerization Method | Typical Initiator/Catalyst | Solvent | Temperature (°C) | Expected Polymer Properties |

| Free-Radical Polymerization | AIBN, BPO | Toluene, Dioxane | 60-90 | Atactic, amorphous, good solubility in organic solvents. |

| Anionic Polymerization | n-BuLi, s-BuLi | THF | -78 | Can produce polymers with narrow molecular weight distribution. |

| Coordination Polymerization | Ziegler-Natta (e.g., TiCl₄/AlEt₃) | Heptane | 50-80 | Potentially isotactic or syndiotactic, semi-crystalline. |

This table is illustrative and based on general principles of polymer chemistry for similar monomers.

The incorporation of 2-fluoro-3-methylpyridine (B30981) units into a polymer backbone imparts a unique combination of properties. Fluorinated polymers are renowned for their high thermal stability, chemical inertness, low surface energy, and hydrophobicity. nih.gov The pyridine moiety adds a site for hydrogen bonding, coordination with metal ions, and potential for quaternization to create polyionic materials or polyelectrolytes. acs.org

The resulting functional polymers could find use in a variety of high-performance applications:

Specialty Coatings: Polymers with low surface energy are ideal for creating water- and oil-repellent surfaces.

Chemically Resistant Membranes: The stability of fluorinated polymers makes them suitable for separation processes in harsh chemical environments.

Dielectric Materials: The low polarizability of the C-F bond often leads to materials with low dielectric constants, which are desirable for microelectronics. Research on fluorinated pyridine-containing polyimides has shown they can possess low dielectric constants and good optical transparency. researchgate.net

Catalyst Supports: The pyridine nitrogen can act as a ligand to immobilize metal catalysts, allowing for easy separation and recycling.

| Structural Feature | Resulting Polymer Property | Potential Application |

| Fluorine substitution | Increased thermal stability, chemical resistance, hydrophobicity. | High-performance coatings, chemical-resistant membranes. |

| Pyridine Ring | Coordination site for metal ions, base for protonation. | Catalyst supports, sensors, pH-responsive materials. |

| Methyl Group | Modifies solubility and polymer chain packing. | Fine-tuning of physical properties. |

| Combined Units | Unique electronic properties, low dielectric constant. | Organic electronics, advanced dielectrics. |

This table illustrates the structure-property relationships for polymers derived from this compound.

Precursor for Advanced Functional Materials

Beyond polymerization, the this compound molecule can be used as a precursor or key component in the synthesis of small molecules and materials for advanced optical and electronic applications. Its distinct electronic structure and reactive handles (the vinyl group) allow for its integration into more complex functional systems.

Pyridine derivatives are widely used in the development of materials for OLEDs, often serving as electron-transporting or emissive components. acs.orgnih.gov Fluorination is a common strategy to fine-tune the electronic properties of these materials, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in an OLED device. acs.orgacs.org

This compound could be a valuable precursor for:

Host Materials: In phosphorescent OLEDs, a host material with a high triplet energy is required to efficiently confine the excitons on the guest phosphorescent emitter. The electronic properties of the fluorinated pyridine unit could be tuned for this purpose.

Emissive Dopants: The vinyl group can be used as a synthetic handle to build larger, more complex chromophores. The fluorinated pyridine core would influence the emission color and quantum efficiency of the final molecule. Research on other fluorinated pyridine-based fluorophores has demonstrated their potential for creating efficient emitters. tandfonline.com

Hole-Transporting Materials (HTMs): While pyridine is electron-deficient, it can be integrated into larger molecular structures, such as pyrene-pyridine derivatives, which have shown good hole-transporting properties for OLEDs. nih.gov

| Material Type | Role of Fluorinated Pyridine | Key Parameters | Reference Compounds |

| Host Material | High triplet energy, good charge transport. | Triplet Energy (T₁), Electron Mobility | CBP, mCP |

| Emissive Dopant | Tuning emission color, improving quantum yield. | Photoluminescence Quantum Yield (PLQY), Emission Wavelength (λ_em) | Ir(ppy)₃, FIrpic |

| Hole-Transporting Material | Matching energy levels for efficient hole injection. | HOMO Level, Hole Mobility | NPB, TCTA |

This table presents potential OLED applications and key parameters, with well-known compounds for comparison.

The properties that make fluorinated pyridine derivatives suitable for OLEDs also extend to other organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The introduction of fluorine atoms into an organic semiconductor generally lowers both the HOMO and LUMO energy levels. This can enhance the material's stability in air (by making it less susceptible to oxidation) and improve its performance as an n-type (electron-transporting) semiconductor. nih.gov

Polymers derived from this compound, or small molecules incorporating this moiety, could be investigated for:

n-Type Transistors: The electron-deficient nature of the pyridine ring, enhanced by the electronegative fluorine atom, makes it a candidate for materials that can efficiently transport electrons.

Ambipolar Transistors: By combining this electron-deficient unit with an electron-rich unit within the same polymer or molecule, it might be possible to create materials that can transport both holes and electrons.

Acceptor Materials in OPVs: The lowered LUMO level could make these materials suitable acceptors to be paired with a polymer donor in a bulk heterojunction solar cell.

Photochromic and thermochromic materials are compounds that change their color in response to light or temperature, respectively. Pyridine derivatives have been successfully incorporated into such systems.

Photochromic Systems: Research has shown that introducing a pyridine ring into pyrazolone-based molecules can lead to reversible solid-state photochromism with high fatigue resistance. rsc.org The pyridine unit can influence the electronic states of the molecule and the stability of its different isomers. The vinyl group on this compound could serve as an anchor point to attach it to a known photochromic core, with the fluorinated pyridine unit acting as a modulator of the switching properties.

Thermochromic Systems: Luminescence thermochromism, where the color of emitted light changes with temperature, has been observed in copper(I)–iodide clusters coordinated with pyridine ligands. acs.org The cooling of these materials can lead to a dramatic shift in fluorescence from yellow to blue-violet. While this is a coordination complex, it demonstrates the principle that the pyridine ligand plays a crucial role in the observed thermochromic behavior. Small molecules or polymers based on this compound could be designed to exhibit similar stimuli-responsive optical properties.

The unique electronic and steric properties conferred by the combination of a fluorine atom, a methyl group, and a vinyl substituent on the pyridine ring make this compound a highly promising scaffold for advanced applications in materials science and catalysis. The interplay of these functional groups allows for fine-tuning of the ligand's characteristics, opening avenues for the development of novel catalysts and functional materials.

Design of Ligands for Transition Metal Catalysis (e.g., C-H Activation, Cross-Coupling)